N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a phenylacetamide moiety at position 2. The 4-methoxyphenyl group enhances solubility and modulates electronic properties, while the phenylacetamide substituent may influence target binding through hydrogen bonding or hydrophobic interactions. Structural validation of this compound, if crystallized, would typically employ tools like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-16-9-7-15(8-10-16)23-20(17-12-26-13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPLYHPEMPXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 899741-62-9 |
The structure contains a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group, which is believed to enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxyphenyl group facilitates π-π interactions, while the thieno[3,4-c]pyrazole core engages in hydrogen bonding and other non-covalent interactions. These interactions modulate enzyme or receptor activity, contributing to the compound's pharmacological effects .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have shown promise as dual inhibitors of EGFR and BRAFV600E pathways in cancer cells . In vitro studies demonstrated that modifications in the substituents on the phenyl ring significantly influenced the antiproliferative activity against various cancer cell lines.
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of thieno[3,4-c]pyrazole derivatives. For example, derivatives have been synthesized that displayed potent antibacterial activity against specific pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The presence and position of substituents on the phenyl ring are critical in determining biological activity. The following trends have been observed:
- Methoxy Group Influence : Compounds with methoxy groups showed higher antiproliferative activity compared to those with halogen substitutions .
- Substituent Positioning : The location of substituents affects the interaction with biological targets; para-substituted compounds generally exhibited better activity than ortho or meta counterparts.
Case Studies
- Anticancer Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives indicated that certain modifications led to IC50 values lower than 10 µM against various cancer cell lines, suggesting strong potential for further development as anticancer agents .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure allowed for effective penetration into bacterial cells, enhancing its therapeutic potential .
Scientific Research Applications
Mechanisms of Action : The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxyphenyl group enhances π-π interactions while the thieno[3,4-c]pyrazole core engages in hydrogen bonding and other non-covalent interactions. These interactions modulate enzyme or receptor activity, contributing to the compound's pharmacological effects.
Anticancer Activity
Research has shown that compounds similar to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exhibit significant anticancer properties. Notably:
- Dual Inhibition : Thieno[3,4-c]pyrazole derivatives have been identified as dual inhibitors of the EGFR and BRAFV600E pathways in cancer cells. In vitro studies indicate that modifications in substituents on the phenyl ring significantly influence antiproliferative activity against various cancer cell lines.
- Case Study : A series of thieno[3,4-c]pyrazole derivatives demonstrated IC50 values lower than 10 µM against multiple cancer cell lines, indicating strong potential for development as anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Antibacterial Properties : Derivatives of thieno[3,4-c]pyrazole have shown potent antibacterial activity against specific pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : Research focusing on antimicrobial properties revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structural features facilitate effective penetration into bacterial cells, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
The presence and positioning of substituents on the phenyl ring are critical for determining biological activity:
- Methoxy Group Influence : Compounds with methoxy groups generally exhibit higher antiproliferative activity compared to those with halogen substitutions.
- Substituent Positioning : The location of substituents affects interaction with biological targets; para-substituted compounds typically demonstrate better activity than ortho or meta counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thienopyrazole/Pyrrole Family
A structurally related compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (), shares the thieno[3,4-c]pyrrole core but differs in substituents:
- R1 : 3-Ethoxy-4-methoxyphenyl (vs. 4-methoxyphenyl in the target compound).
- R2: Methylsulfonyl ethyl (vs. phenylacetamide).
| Compound Name | Core Structure | R1 Substituent | R2 Substituent | Key Features |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Methoxyphenyl | Phenylacetamide | Moderate polarity, H-bond donor/acceptor |
| (S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)...] | Thieno[3,4-c]pyrrole | 3-Ethoxy-4-methoxyphenyl | Methylsulfonyl ethyl | Enhanced electron-withdrawing effects |
Electronic and Steric Effects
The 4-methoxyphenyl group in the target compound donates electrons via the methoxy group, stabilizing aromatic interactions. In contrast, the 3-ethoxy-4-methoxyphenyl substituent in the analogue introduces ortho-ethoxy steric bulk, which could impede binding to flat enzymatic pockets.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory (), reveal that the target compound’s acetamide group likely forms D(2) motifs (two donors/acceptors per molecule), fostering layered crystal packing. The analogue’s methylsulfonyl group may instead participate in C(4) chains due to its linear acceptor geometry, leading to denser packing and higher melting points .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, and how can reaction yields be improved?
- Methodology : Begin with cyclization of thieno[3,4-c]pyrazole precursors under controlled temperatures (80–120°C) using polar aprotic solvents like DMF or DCM. Introduce substituents via nucleophilic substitution or condensation reactions. Monitor reaction progress with TLC and optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of aryl halides) and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–8.1 ppm for aromatic protons) .
Q. How can the structural identity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to assign proton environments (e.g., methoxy group at δ ~3.8 ppm, thieno-pyrazole protons at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 434.1234). For crystalline samples, perform single-crystal X-ray diffraction (SHELX suite) to resolve bond lengths and angles, particularly for the thieno-pyrazole core and acetamide linkage .
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodology : Conduct in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations of 1–100 µM. Pair with enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence-based substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate measurements. Use statistical tools (ANOVA, p < 0.05) to assess significance .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology : Perform X-ray crystallography (SHELXL refinement) to determine the dihedral angles between the thieno-pyrazole core and substituents. Compare experimental data with density functional theory (DFT) -optimized structures (B3LYP/6-31G* level) to identify deviations >5°, which may indicate steric hindrance or hydrogen bonding. Use Mercury software to analyze packing motifs and hydrogen-bonding networks (e.g., N–H···O interactions involving the acetamide group) .
Q. What strategies can reconcile conflicting reports on the compound’s biological activity?
- Methodology : Conduct a meta-analysis of published IC₅₀ values, normalizing for assay conditions (e.g., cell line variability, serum concentration). Perform dose-response validation under standardized protocols (e.g., 48-hour exposure, 10% FBS). Use molecular docking (AutoDock Vina) to predict binding affinities to proposed targets (e.g., EGFR kinase), and correlate with experimental IC₅₀ values. Discrepancies may arise from off-target effects or metabolite interference, requiring metabolomic profiling (LC-MS/MS) .
Q. How can reaction kinetics and thermodynamics be studied for derivatization of the compound?
- Methodology : Employ stopped-flow UV-Vis spectroscopy to monitor real-time reaction rates (e.g., hydrolysis of the acetamide group at pH 7.4). Calculate activation energy (Eₐ) via the Arrhenius equation using rate constants at 25–45°C. For thermodynamic stability, use differential scanning calorimetry (DSC) to measure decomposition onset temperatures (>200°C expected). Compare with computational predictions (Gaussian 16, Gibbs free energy calculations) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding to targets like tubulin or DNA topoisomerase. Use binding free energy calculations (MM-PBSA) to rank affinity. Validate with alanine scanning mutagenesis of key residues (e.g., Lys352 in tubulin). Cross-reference with pharmacophore modeling (MOE software) to identify critical interaction motifs (e.g., hydrogen-bond acceptors in the pyrazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
